Ertapenem

Catalog No.
S527386
CAS No.
153832-46-3
M.F
C22H25N3O7S
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertapenem

CAS Number

153832-46-3

Product Name

Ertapenem

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C22H25N3O7S

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1

InChI Key

JUZNIMUFDBIJCM-ANEDZVCMSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O

Solubility

2.86e-01 g/L

Synonyms

ertapenem, ertapenem sodium, Invanoz, Invanz

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O

Description

The exact mass of the compound Ertapenem is 475.1413 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble as sodium saltin water, 32.92 mg/l at 25 °c (est)2.86e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Carbapenems. It belongs to the ontological category of carbapenemcarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Resistance Mechanisms

    Researchers use ertapenem to study how bacteria develop resistance to carbapenem antibiotics. By exposing bacteria to ertapenem in controlled laboratory settings, scientists can identify genetic mutations or the production of enzymes (carbapenemases) that allow bacteria to evade the drug's effects. This knowledge is vital for developing new strategies to combat resistance [].

  • Developing Diagnostic Tools

    Ertapenem can be incorporated into culture-based methods to differentiate between carbapenem-resistant Enterobacterales (CRE) strains. By using media supplemented with ertapenem, researchers can distinguish between bacteria with different levels of resistance. This helps in the rapid and accurate identification of highly resistant strains like carbapenemase-producing CRE, informing optimal treatment decisions [].

  • Evaluating New Antibiotic Candidates

    Scientific research utilizes ertapenem as a benchmark antibiotic when evaluating the efficacy of new antibiotic candidates. By comparing the effectiveness of novel drugs against a well-characterized antibiotic like ertapenem, researchers can assess the potential of new treatments to combat infections caused by multidrug-resistant bacteria [].

  • Optimizing Treatment Strategies

    Research involving ertapenem explores strategies to optimize its use in clinical settings. This includes investigating the impact of factors like patient protein levels on ertapenem's effectiveness and exploring alternative dosing regimens to maximize its therapeutic potential while minimizing the risk of resistance development.

Ertapenem is a broad-spectrum antibiotic belonging to the carbapenem class, primarily used in the treatment of various bacterial infections. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic strains. Its chemical formula is C22H25N3O7SC_{22}H_{25}N_{3}O_{7}S, with a molecular weight of approximately 475.515 g/mol . Ertapenem is particularly noted for its stability against hydrolysis by various beta-lactamases, making it a valuable option in treating infections caused by resistant bacteria .

Ertapenem acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes essential for building the bacterial cell wall. This binding prevents the formation of a strong and rigid cell wall, leading to cell death [].

Ertapenem functions as a beta-lactam antibiotic, which means it contains a beta-lactam ring that is crucial for its antibacterial activity. The primary reaction involves the binding of ertapenem to penicillin-binding proteins (PBPs) on bacterial cell walls. This binding inhibits the cross-linking of peptidoglycan layers, ultimately leading to bacterial cell lysis and death. The drug's resistance to hydrolysis by certain beta-lactamases allows it to maintain its efficacy against many resistant strains .

Ertapenem exhibits a bactericidal mechanism of action by interfering with bacterial cell wall synthesis. It has a strong affinity for PBPs, particularly PBPs 2 and 3, which are essential for maintaining cell wall integrity. The inhibition of these proteins leads to osmotic instability and cell lysis . Ertapenem is effective against a variety of pathogens, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, although it shows limited activity against Pseudomonas aeruginosa and Enterococcus species .

The synthesis of ertapenem involves several steps, typically starting from simpler carbapenem intermediates. One common method includes an organocatalytic Mannich reaction with anilines to produce the desired carbapenem structure. This process may involve various chemical transformations to ensure the correct stereochemistry and functional groups are present in the final product . The synthesis pathway emphasizes the importance of stability against dehydropeptidase I hydrolysis, allowing ertapenem to be administered without additional inhibitors .

Ertapenem is primarily used in clinical settings for treating:

  • Complicated intra-abdominal infections
  • Complicated urinary tract infections
  • Skin and soft tissue infections
  • Community-acquired pneumonia
  • Acute pelvic infections

Its once-daily dosing regimen is advantageous compared to other carbapenems, which often require multiple administrations throughout the day due to shorter half-lives .

Ertapenem shares structural similarities with other carbapenems but has distinct characteristics that set it apart. Below is a comparison with two other notable carbapenems:

CompoundSpectrum of ActivityHalf-LifeDosing FrequencyStability Against Beta-Lactamases
ErtapenemBroad (limited against Pseudomonas)~4 hoursOnce dailyResistant to many types
ImipenemBroad (including Pseudomonas)~1 hourMultiple times dailyRequires dehydropeptidase inhibitor
MeropenemBroad (including Pseudomonas)~1 hourMultiple times dailyMore stable than imipenem

Unique Features of Ertapenem:

  • Once-Daily Dosing: Due to its longer half-life.
  • Limited Activity Against Certain Pathogens: Particularly less effective against non-fermentative Gram-negative bacteria compared to imipenem and meropenem.
  • High Protein Binding: Approximately 85-95%, influencing its pharmacokinetics significantly.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

475.14132132 g/mol

Monoisotopic Mass

475.14132132 g/mol

Heavy Atom Count

33

LogP

0.3
log Kow = 0.22 (est)
0.3

Appearance

Solid powder

Melting Point

230-234

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G32F6EID2H

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ertapenem is indicated to treat the following moderate to severe infections caused by susceptible bacteria in adult and pediatric patients (three months of age and older): - Complicated intra-abdominal infections. - Complicated skin and skin structure infections, including diabetic foot infections without osteomyelitis. - Community-acquired pneumonia. - Complicated urinary tract infections, including pyelonephritis. - Acute pelvic infections, including postpartum endomyometritis, septic abortion and post-surgical gynecologic infections. - Acute gynecological infections. Ertapenem is also used in adults for the prophylaxis of surgical site infection following elective colorectal surgery.
TreatmentErtapenem SUN is indicated in paediatric patients (3 months to 17 years of age) and in adults for the treatment of the following infections when caused by bacteria known or very likely to be susceptible to ertapenem and when parenteral therapy is required (see sections 4. 4 and 5. 1): - Intra-abdominal infections- Community acquired pneumonia- Acute gynaecological infections- Diabetic foot infections of the skin and soft tissue (see section 4. 4)PreventionErtapenem SUN is indicated in adults for the prophylaxis of surgical site infection following elective colorectal surgery (see section 4. 4). Consideration should be given to official guidance on the appropriate use of antibacterial agents.
TreatmentTreatment of the following infections when caused by bacteria known or very likely to be susceptible to ertapenem and when parenteral therapy is required: intra-abdominal infections; community-acquired pneumonia; acute gynaecological infections; diabetic foot infections of the skin and soft tissue. PreventionInvanz is indicated in adults for the prophylaxis of surgical site infection following elective colorectal surgery. Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Livertox Summary

Ertapenem is a broad spectrum carbapenem antibiotic used primarily for the treatment of aerobic gram-negative bacterial infections. Ertapenem, like other carbapenems, is associated with transient and asymptomatic elevations in serum enzymes. The carbapenems have also been linked to rare instances of clinically apparent, acute cholestatic liver injury.

Drug Classes

Antiinfective Agents

Therapeutic Uses

eta-Lactams; Anti-Bacterial Agents
Ertapenem sodium is indicated for the treatment of adult patients and pediatric patients (3 months of age and older) with ... moderate to severe infections caused by susceptible isolates of the designated microorganisms. /Included in US product label/
Ertapenem sodium is indicated for the treatment of complicated intra-abdominal infections due to Escherichia coli, Clostridium clostridioforme, Eubacterium lentum, Peptostreptococcus species, Bacteroides fragilis, Bacteroides distasonis, Bacteroides ovatus, Bacteroides thetaiotaomicron, or Bacteroides uniformis. /Included in US product label/
Ertapenem sodium is indicated for the treatment of complicated skin and skin structure infections, including diabetic foot infections without osteomyelitis due to Staphylococcus aureus (methicillin susceptible isolates only), Streptococcus agalactiae, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Bacteroides fragilis, Peptostreptococcus species, Porphyromonas asaccharolytica, or Prevotella bivia. Ertapenem sodium has not been studied in diabetic foot infections with concomitant osteomyelitis. /Included in US product label/
For more Therapeutic Uses (Complete) data for Ertapenem (8 total), please visit the HSDB record page.

Pharmacology

Ertapenem has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria.
Ertapenem is a 1-beta-methyl carbapenem and broad-spectrum beta-lactam antibiotic with bactericidal property. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition results in a weakening and subsequent lysis of the cell wall leading to cell death of Gram-positive and Gram-negative aerobic and anaerobic pathogens. This agent is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J01DH03
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DH - Carbapenems
J01DH03 - Ertapenem

Mechanism of Action

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). In _Escherichia coli_, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preferential binding to PBPs 2 and 3. Upon binding to PBPs, ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall, thereby inhibiting cell wall synthesis.
Ertapenem is a synthetic carbapenem beta-lactam antibiotic that is structurally and pharmacologically related to imipenem and meropenem. Like meropenem but unlike imipenem, ertapenem has a methyl group at position 1 of the 5-membered ring, which confers stability against hydrolysis by dehydropeptidase 1 (DHP 1) present on the brush border of proximal renal tubular cells, and therefore does not require concomitant administration with a DHP-1 inhibitor such as cilastatin.
Ertapenem has in vitro activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. The bactericidal activity of ertapenem results from the inhibition of cell wall synthesis and is mediated through ertapenem binding to penicillin binding proteins (PBPs). In Escherichia coli, it has strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5 with preference for PBPs 2 and 3.
Antimicrobials are the most frequently implicated class of drugs in drug-induced seizure, with beta-lactams being the class of antimicrobials most often implicated. The seizure-inducing potential of the carbapenem subclass may be directly related to their beta-lactam ring structure. Data on individual carbapenems and seizure activity are scarce. To evaluate the available evidence on the association between carbapenem agents and seizure activity, /investigators/ conducted a literature search of the MEDLINE (1966-May 2010), EMBASE (1974-May 2010), and International Pharmaceutical Abstracts (1970-May 2010) databases. Reference citations from the retrieved articles were also reviewed. Mechanistically, seizure propensity of the beta-lactams is related to their binding to gamma-aminobutyric acid (GABA) receptors. There are numerous reports of seizure activity associated with imipenem-cilastatin, with seizure rates ranging from 3-33%. For meropenem, doripenem, and ertapenem, the seizure rate for each agent is reported as less than 1%. However, as their use increases and expands into new patient populations, the rate of seizures with these agents may increase. High-dose therapy, especially in patients with renal dysfunction, preexisting central nervous system abnormalities, or a seizure history increases the likelihood of seizure activity. ...

Vapor Pressure

3.56X10-24 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

153832-46-3

Absorption Distribution and Excretion

Ertapenem is almost completely absorbed following intramuscular administration, with a mean bioavailability of approximately 90%. Plasma concentrations of ertapenem are similar whether given intramuscularly or intravenously; however, the peak concentrations are lower when given via the intramuscular route. The time to reach the Cmax (Tmax) is slightly longer when given via the intramuscular route. Following daily intramuscular administration of one gram of ertapenem, the Tmax was approximately 2.3 hours. In healthy young adults who received a single 30-minute intravenous infusion of one gram of ertapenem, the Cmax was 155 µG/mL at 0.5 hours postdose.
Ertapenem predominantly undergoes renal elimination, where it undergoes glomerular filtration and net tubular secretion. In healthy young adults who received one gram of IV radiolabeled ertapenem, approximately 80% of the radioactivity was recovered in urine and 10% of the radioactivity was recovered in feces. The mean percentage of the administered dose excreted in urine was 17.4% during 0-2 hours postdose, 5.4% during 4-6 hours postdose, and 2.4% during 12-24 hours postdose. Of the 80% radioactivity in urine, about 38% accounted for unchanged ertapenem and 37% accounted for its ring-opened metabolite.
The apparent volume of distribution at steady state (Vss) of ertapenem is approximately 0.12 L/kg in adults, 0.2 L/kg in children three months to 12 years of age, and 0.16 L/kg in adolescents 13 to 17 years of age. Ertapenem does not accumulate.
The mean plasma clearance in healthy young adults was approximately 1.8 L/hour. The mean renal clearance of intact ertapenem was 12.8 mL/min compared with a total clearance of 28.4 mL/min.
Ertapenem, reconstituted with 1% lidocaine HCl injection, USP (in saline without epinephrine), is almost completely absorbed following intramuscular (IM) administration at the recommended dose of 1 g. The mean bioavailability is approximately 90%. Following 1 g daily IM administration, mean peak plasma concentrations (Cmax) are achieved in approximately 2.3 hours (Tmax).
Ertapenem is highly bound to human plasma proteins, primarily albumin. In healthy young adults, the protein binding of ertapenem decreases as plasma concentrations increase, from approximately 95% bound at an approximate plasma concentration of <100 micrograms (ug)/mL to approximately 85% bound at an approximate plasma concentration of 300 ug/mL.
The apparent volume of distribution at steady state (Vss) of ertapenem in adults is approximately 0.12 liter/kg, approximately 0.2 liter/kg in pediatric patients 3 months to 12 years of age and approximately 0.16 liter/kg in pediatric patients 13 to 17 years of age.
The concentration of ertapenem in breast milk from 5 lactating women with pelvic infections (5 to 14 days postpartum) was measured at random time points daily for 5 consecutive days following the last 1 g dose of intravenous therapy (3-10 days of therapy). The concentration of ertapenem in breast milk within 24 hours of the last dose of therapy in all 5 women ranged from <0.13 (lower limit of quantitation) to 0.38 ug/mL; peak concentrations were not assessed. By day 5 after discontinuation of therapy, the level of ertapenem was undetectable in the breast milk of 4 women and below the lower limit of quantitation (<0.13 ug/mL) in 1 woman.
For more Absorption, Distribution and Excretion (Complete) data for Ertapenem (18 total), please visit the HSDB record page.

Metabolism Metabolites

In healthy young adults, unchanged ertapenem accounted for most plasma radioactivity. The major metabolite of ertapenem is the ring-opened derivative formed by dehydropeptidase I-mediated hydrolysis of the beta-lactam ring. This metabolite is pharmacologically inactive. Dehydropeptidase I (DHP-I) is found predominantly in the kidneys. Hepatic metabolism is negligible.
The disposition and metabolism of ertapenem, a carbapenem antibiotic, was examined in rat, monkey and man. Sprague-Dawley rats and Rhesus monkeys were given, by intravenous administration, radiolabelled doses of ertapenem (60 and 30 mg kg(-1), respectively), and healthy normal volunteers received a single fixed dose of 1000 mg. Urine and feces were collected for determination of total radioactivity. In healthy volunteers, (14)C-ertapenem was eliminated by a combination of hydrolytic metabolism to a beta-lactam ring-opened derivative and renal excretion of unchanged drug. Approximately equal amounts were excreted as a beta-lactam ring-opened metabolite and unchanged drug (36.7 and 37.5% of dose, respectively). A secondary amide hydrolysis product accounted for about 1% of the dose in man. About 10% of the administered radioactivity was recovered in feces, which suggested that a minor fraction underwent biliary and/or intestinal excretion. In animals, a greater fraction of the dose was eliminated via metabolism; excretion of unchanged drug accounted for 17 and 5% of dose in rats and monkeys, respectively. In monkeys, the beta-lactam ring-opened and amide hydrolysis metabolites accounted for 74.8 and 7.59% of the dose, respectively, whereas in rats, these metabolites accounted for 31.9 and 20% of dose, respectively. In vitro studies with fresh rat tissue homogenates indicated that lung and kidney were the primary organs involved in mediating formation of the beta-lactam ring-opened metabolite. The specific inhibitor of dehydropeptidase-I, cilastatin, inhibited the in vivo and in vitro metabolism of ertapenem in rats, which suggested strongly that the hydrolysis of ertapenem in lung and kidney was mediated by this enzyme.
Ertapenem is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases. Ertapenem is hydrolyzed by metallo-beta-lactamases.
In healthy young adults, after infusion of 1 g IV radiolabeled ertapenem, the plasma radioactivity consists predominantly (94%) of ertapenem. The major metabolite of ertapenem is the inactive ring-opened derivative formed by hydrolysis of the beta-lactam ring.

Associated Chemicals

Ertapenem sodium; 153832-38-3

Wikipedia

Ertapenem
Cinnamaldehyde

Drug Warnings

To reduce the development of drug-resistant bacteria and maintain the effectiveness of ertapenem sodium and other antibacterial drugs, ertapenem sodium should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria. When culture and susceptibility information are available, they should be considered in selecting or modifying antibacterial therapy. In the absence of such data, local epidemiology and susceptibility patterns may contribute to the empiric selection of therapy.
/Ertapenem is contraindicated in patients with/ known hypersensitivity to ertapenem, other carbapenems, or any ingredient in the formulation; history of anaphylactic reaction to beta-lactams. Patients with known hypersensitivity to local anesthetics of the amide type should not receive ertapenem sodium reconstituted with lidocaine hydrochloride for im injection.
Ertapenem is not recommended in the treatment of meningitis in the pediatric population due to lack of sufficient CSF penetration.
Serious and occasionally fatal hypersensitivity (anaphylactic) reactions have been reported in patients receiving therapy with beta-lactams. These reactions are more likely to occur in individuals with a history of sensitivity to multiple allergens. There have been reports of individuals with a history of penicillin hypersensitivity who have experienced severe hypersensitivity reactions when treated with another beta-lactam. Before initiating therapy with ertapenem, careful inquiry should be made concerning previous hypersensitivity reactions to penicillins, cephalosporins, other beta-lactams and other allergens. If an allergic reaction to ertapenem occurs, discontinue the drug immediately. Serious anaphylactic reactions require immediate emergency treatment as clinically indicated.
For more Drug Warnings (Complete) data for Ertapenem (16 total), please visit the HSDB record page.

Biological Half Life

The mean plasma half-life was approximately four hours in healthy young adults and adolescents and approximately 2.5 hours in children three to 12 years of age. The long half-life of ertapenem can be explained by its high protein binding.
The drug has a mean plasma half-life of approximately 4 hours and may be administered once daily.
The mean plasma half-life in pediatric patients 13 to 17 years of age is approximately 4 hours and approximately 2.5 hours in pediatric patients 3 months to 12 years of age.
The mean plasma t(1/2) ranged from 3.8 to 4.4 hr.

Use Classification

Human drugs -> ertapenem -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: M. J. Betts et al., WO 9315078; eidem, US 5478820 (1993, 1995 both to Zeneca)

Analytic Laboratory Methods

Stability-indicative determination of ertapenem (E(RTM)) and imipenem (I(MPM)) in the presence of their corresponding open-ring degradation products, the metabolites, is investigated. The degradation products have been isolated via acid-degradation, characterized, and confirmed. Selective quantification of E(RTM) or I(MPM) singly in bulk form, pharmaceutical formulations, and/or in the presence of their corresponding degradants is demonstrated. The indication of stability has been undertaken under conditions likely to be expected at normal storage conditions. Among the chromatographic techniques adopted for quantification are coupled thin layer chromatography-densitometry and high-performance liquid chromatography.

Clinical Laboratory Methods

A sensitive assay for the determination of unbound ertapenem in human plasma and bronchoalveolar lavage (BAL) was developed using ultrafiltration of plasma and BAL samples. A rapid HPLC method was used with ultraviolet detection set at a wavelength of 305 nm and a separation on a Prontosil AQ C18 column, with imipenem used as internal standard. This assay was linear over the concentration range of 0.5-100 microg/mL and 0.25-50 microg/mL in plasma and BAL, respectively. Limits of detection and quantitation were respectively 0.05 and 0.25 microg/mL. Validation data for accuracy and precision were CV<2.48 and 8.25%, accuracy in the range 98.1-104.2% and 102.2-108.4%, respectively, for intra and inter-day.
... A new HPLC/UV method based on narrow-bore column design using sample pre-cleaning by liquid-liquid extraction has been developed. The assay is rapid for specimen concentrations > or =1 mg/L and is easily tuned to achieve low quantification limits at high chromatographic resolution for lower concentrated samples. The method has been successfully applied to plasma, serum, lung tissue or cell homogenates, and broncho-alveolar lavage fluid with lower limits of quantification of 40 and 20 microg/L, respectively. It was also used for the pharmacokinetic monitoring of ertapenem in humans.
A column-switching, reversed-phase high-performance liquid chromatographic (HPLC) assay for a new structurally unique carbapenem antibiotic, ertapenem, in urine has been improved for selectivity and automated using a Packard MultiPROBE II EX pipetting station. The method uses column-switching for on-line extraction of the urine sample. The extraction column, analytical column, mobile phase, and timing of the column-switching valve have been changed to enhance selectivity for the analyte over endogenous background material. Sample transfer and dilution prior to direct-injection into the HPLC system have been accomplished using a Packard MultiPROBE II EX robotic liquid handling system.
A simple chromatographic assay based on ultra high performance liquid chromatography with ultraviolet detection at 295 nm is proposed to determinate simultaneously human plasma concentrations of imipenem, doripenem, meropenem and ertapenem. After deproteinization by acetonitrile, carbapenems are separated on a PentaFluoroPhenyl column with a binary gradient elution. This method is specific, accurate, precise (the intra-day and inter-day imprecision and inaccuracy are lower than 15%), sensitive (the limit of quantitation is equal to 0.50 mg/L for imipenem, doripenem, ertapenem, meropenem) and not time consuming (run time=7 min). An application of this method to measure ertapenem plasma concentrations in burn patients is presented.
For more Clinical Laboratory Methods (Complete) data for Ertapenem (6 total), please visit the HSDB record page.

Storage Conditions

Do not store lyophilized powder above 25 °C (77 °F).

Interactions

When ertapenem is co-administered with probenecid (500 mg p.o. every 6 hours), probenecid competes for active tubular secretion and reduces the renal clearance of ertapenem. Based on total ertapenem concentrations, probenecid increased the AUC of ertapenem by 25%, and reduced the plasma and renal clearance of ertapenem by 20% and 35%, respectively. The half-life of ertapenem was increased from 4.0 to 4.8 hours.
Case reports in the literature have shown that co-administration of carbapenems, including ertapenem, to patients receiving valproic acid or divalproex sodium results in a reduction of valproic acid concentrations. The valproic acid concentrations may drop below the therapeutic range as a result of this interaction, therefore increasing the risk of breakthrough seizures. Although the mechanism of this interaction is unknown, data from in vitro and animal studies suggest that carbapenems may inhibit the hydrolysis of valproic acid's glucuronide metabolite (VPA-g) back to valproic acid, thus decreasing the serum concentrations of valproic acid
In vitro studies indicate that ertapenem does not inhibit P-glycoprotein-mediated transport of digoxin or vinblastine and that ertapenem is not a substrate for P-glycoprotein-mediated transport.
Divalproex sodium is an anticonvulsant widely prescribed to treat several types of seizure disorders, including tonic-clonic and simple or complex partial seizures. /Investigators/ describe a 41-year-old man who experienced recurring tonic-clonic seizures after a drug interaction between divalproex sodium and ertapenem, a carbapenem antibiotic. The patient's valproic acid serum concentration was 130 ug/mL approximately 3 months before he started ertapenem 2000 mg/day (20.6 mg/kg/day). On day 7 of ertapenem therapy, the patient was brought to the emergency department with tonic-clonic seizures; his valproic acid serum concentration was 70 ug/mL. His divalproex sodium dosage was increased, and he was released from the emergency department only to return 4 days later with recurring seizures. This time his valproic acid serum concentration was 10.7 ug/mL. Ertapenem was discontinued, and his divalproex sodium dosage was increased further. The patient's valproic acid level rapidly returned to a therapeutic level 2 days after ertapenem discontinuation, and he had no further seizures. Using the Naranjo adverse drug reaction probability scale to determine the probability of the drug interaction, we found that the likelihood of the interaction was probable (score of 7). Similar interactions have been reported between other carbapenem antibiotics and valproic acid. Clinicians should be aware of this potential interaction between divalproex sodium and ertapenem; concurrent administration of these two drugs should be approached with caution. In patients prescribed this combination, the valproic acid serum concentration should be carefully monitored to prevent recurring seizures.

Stability Shelf Life

The reconstituted solution, immediately diluted in 0.9% Sodium Chloride Injection, may be stored at room temperature (25 °C) and used within 6 hours or stored for 24 hours under refrigeration (5 °C) and used within 4 hours after removal from refrigeration. Solutions of ertapenem should not be frozen.

Dates

Modify: 2023-08-15
1: Saunte DML, Jemec GBE. Hidradenitis Suppurativa: Advances in Diagnosis and Treatment. JAMA. 2017 Nov 28;318(20):2019-2032. doi: 10.1001/jama.2017.16691. Review. PubMed PMID: 29183082.
2: Lother SA, Press N. Once-Daily Treatments for Methicillin-Susceptible Staphylococcus aureus Bacteremia: Are They Good Enough? Curr Infect Dis Rep. 2017 Sep 23;19(11):43. doi: 10.1007/s11908-017-0599-0. Review. PubMed PMID: 28942574.
3: Deshayes S, Coquerel A, Verdon R. Neurological Adverse Effects Attributable to β-Lactam Antibiotics: A Literature Review. Drug Saf. 2017 Dec;40(12):1171-1198. doi: 10.1007/s40264-017-0578-2. Review. PubMed PMID: 28755095.
4: Bos JC, van Hest RM, Prins JM. Pharmacokinetics of Antibiotics in Sub-Saharan African Patient Populations: A Systematic Review. Ther Drug Monit. 2017 Aug;39(4):387-398. doi: 10.1097/FTD.0000000000000418. Review. PubMed PMID: 28703719.
5: Takimoto K, Wang Q, Suzuki D, Katayama M, Hayashi Y. Clinical efficacy of piperacillin/tazobactam in the treatment of complicated skin and soft tissue infections. Expert Opin Pharmacother. 2017 Jul;18(10):1027-1034. doi: 10.1080/14656566.2017.1341491. Epub 2017 Jun 23. Review. PubMed PMID: 28627952.
6: Murray CK. Field Wound Care: Prophylactic Antibiotics. Wilderness Environ Med. 2017 Jun;28(2S):S90-S102. doi: 10.1016/j.wem.2016.12.009. Review. PubMed PMID: 28601215.
7: El-Gamal MI, Brahim I, Hisham N, Aladdin R, Mohammed H, Bahaaeldin A. Recent updates of carbapenem antibiotics. Eur J Med Chem. 2017 May 5;131:185-195. doi: 10.1016/j.ejmech.2017.03.022. Epub 2017 Mar 16. Review. PubMed PMID: 28324783.
8: Andersen RK, Jemec GB. Treatments for hidradenitis suppurativa. Clin Dermatol. 2017 Mar - Apr;35(2):218-224. doi: 10.1016/j.clindermatol.2016.10.018. Epub 2016 Oct 27. Review. PubMed PMID: 28274363.
9: Zelyas N, Gee S, Nilsson B, Bennett T, Rennie R. Infections Caused by Actinomyces neuii: A Case Series and Review of an Unusual Bacterium. Can J Infect Dis Med Microbiol. 2016;2016:6017605. doi: 10.1155/2016/6017605. Epub 2016 Feb 29. Review. PubMed PMID: 27366175; PubMed Central PMCID: PMC4904567.
10: Veillette JJ, Van Epps P. Ertapenem-Induced Hallucinations and Delirium in an Elderly Patient. Consult Pharm. 2016 Apr;31(4):207-14. doi: 10.4140/TCP.n.2016.207. Review. PubMed PMID: 27056357.
11: Candel FJ, Julián-Jiménez A, González-Del Castillo J. Current status in outpatient parenteral antimicrobial therapy: a practical view. Rev Esp Quimioter. 2016 Apr;29(2):55-68. Epub 2016 Mar 25. Review. PubMed PMID: 27014770.
12: Sotgiu G, D'Ambrosio L, Centis R, Tiberi S, Esposito S, Dore S, Spanevello A, Migliori GB. Carbapenems to Treat Multidrug and Extensively Drug-Resistant Tuberculosis: A Systematic Review. Int J Mol Sci. 2016 Mar 12;17(3):373. doi: 10.3390/ijms17030373. Review. PubMed PMID: 26985890; PubMed Central PMCID: PMC4813232.
13: Pedroso TM, Salgado HR. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Crit Rev Anal Chem. 2016;46(1):15-21. doi: 10.1080/10408347.2014.937850. Review. PubMed PMID: 26857445.
14: Brook I. Spectrum and treatment of anaerobic infections. J Infect Chemother. 2016 Jan;22(1):1-13. doi: 10.1016/j.jiac.2015.10.010. Epub 2015 Nov 24. Review. PubMed PMID: 26620376.
15: Bettoli V, Join-Lambert O, Nassif A. Antibiotic Treatment of Hidradenitis Suppurativa. Dermatol Clin. 2016 Jan;34(1):81-9. doi: 10.1016/j.det.2015.08.013. Review. PubMed PMID: 26617361.
16: Markakis K, Bowling FL, Boulton AJ. The diabetic foot in 2015: an overview. Diabetes Metab Res Rev. 2016 Jan;32 Suppl 1:169-78. doi: 10.1002/dmrr.2740. Review. PubMed PMID: 26451519.
17: Selva Olid A, Solà I, Barajas-Nava LA, Gianneo OD, Bonfill Cosp X, Lipsky BA. Systemic antibiotics for treating diabetic foot infections. Cochrane Database Syst Rev. 2015 Sep 4;(9):CD009061. doi: 10.1002/14651858.CD009061.pub2. Review. PubMed PMID: 26337865.
18: Apodaca K, Baker J, Bin-Bilal H, Raskin Y, Quinn DK. Ertapenem-Induced Delirium: A Case Report and Literature Review. Psychosomatics. 2015 Sep-Oct;56(5):561-6. doi: 10.1016/j.psym.2015.02.002. Epub 2015 Feb 12. Review. PubMed PMID: 26002226.
19: Jeon JH, Lee JH, Lee JJ, Park KS, Karim AM, Lee CR, Jeong BC, Lee SH. Structural basis for carbapenem-hydrolyzing mechanisms of carbapenemases conferring antibiotic resistance. Int J Mol Sci. 2015 Apr 29;16(5):9654-92. doi: 10.3390/ijms16059654. Review. PubMed PMID: 25938965; PubMed Central PMCID: PMC4463611.
20: Cantón R, Canut A, Morosini MI, Oliver A. Breakpoints for carbapenemase-producing Enterobacteriaceae: is the problem solved? Enferm Infecc Microbiol Clin. 2014 Dec;32 Suppl 4:33-40. doi: 10.1016/S0213-005X(14)70172-7. Review. PubMed PMID: 25542050.

Explore Compound Types